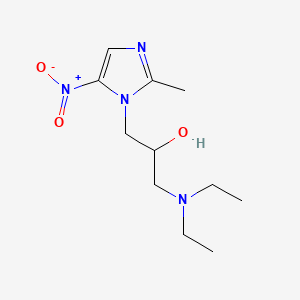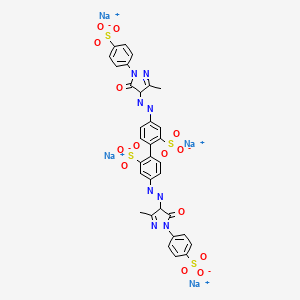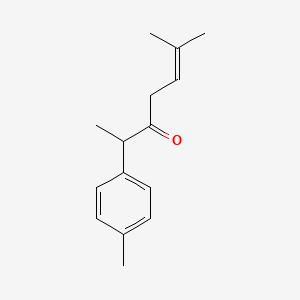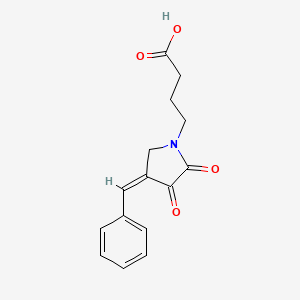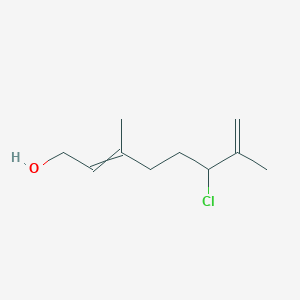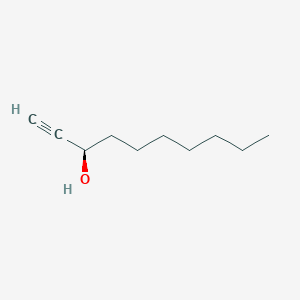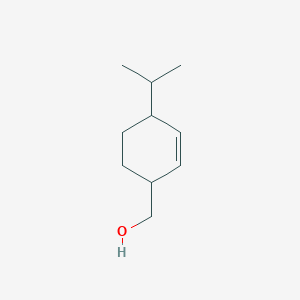![molecular formula C13H10FN3O2 B14452180 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 78752-76-8](/img/structure/B14452180.png)
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This reaction is typically carried out in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . Another method involves the use of UV365 light to promote a catalyst-free synthesis in an aqueous-glycerol medium .
Industrial Production Methods
Industrial production of this compound can leverage the same multi-component reactions, with optimizations for scale, such as the use of continuous flow reactors and environmentally benign solvents. The use of commercially available anilines and aldehydes allows for the facile synthesis of various derivatives of this compound .
化学反応の分析
Types of Reactions
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
科学的研究の応用
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound can also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the fluorine and methyl groups, which can affect its biological activity.
3,10-Dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Similar structure but without the fluorine atom, leading to different reactivity and biological properties.
Uniqueness
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This modification can lead to improved biological activity and pharmacokinetic properties compared to its non-fluorinated counterparts .
特性
CAS番号 |
78752-76-8 |
|---|---|
分子式 |
C13H10FN3O2 |
分子量 |
259.24 g/mol |
IUPAC名 |
8-fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C13H10FN3O2/c1-16-10-6-8(14)4-3-7(10)5-9-11(16)15-13(19)17(2)12(9)18/h3-6H,1-2H3 |
InChIキー |
HTVREBNNODMOBX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)F)C=C3C1=NC(=O)N(C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


